

An In-depth Technical Guide to 2-(Bromomethyl)pyrazine Hydrobromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Bromomethyl)pyrazine hydrobromide

Cat. No.: B568680

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(Bromomethyl)pyrazine hydrobromide**, a key building block in medicinal chemistry and materials science. This document consolidates essential information, including its chemical identity, physical properties, a plausible synthetic route, and its significance in the development of novel therapeutic agents and functional materials. The information is presented to support researchers and professionals in drug discovery and chemical synthesis.

Introduction

2-(Bromomethyl)pyrazine hydrobromide (CAS No. 1421789-94-7) is a heterocyclic compound belonging to the pyrazine family. Pyrazine derivatives are of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active molecules and approved drugs.^{[1][2][3]} The reactive bromomethyl group attached to the pyrazine ring makes this compound a versatile intermediate for introducing the pyrazinylmethyl moiety into various molecular scaffolds. This reactivity is particularly valuable in the synthesis of kinase inhibitors and antimicrobial agents.^[4] This guide aims to provide a detailed technical resource for professionals working with this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-(Bromomethyl)pyrazine hydrobromide** is presented in Table 1. This data has been compiled from various chemical supplier catalogs and databases.

Table 1: Chemical and Physical Properties of **2-(Bromomethyl)pyrazine Hydrobromide**

Property	Value	Source(s)
CAS Number	1421789-94-7	[5][6][7]
Molecular Formula	C ₅ H ₆ Br ₂ N ₂	[6][7]
Molecular Weight	253.92 g/mol	[4][5]
Appearance	Solid	[5][6]
Purity	≥95%	[5][6]
Storage Temperature	2-8°C, under inert atmosphere	[5]
IUPAC Name	2-(bromomethyl)pyrazine;hydrobromide	[6]
InChI	1S/C5H5BrN2.BrH/c6-3-5-4-7-1-2-8-5;/h1-2,4H,3H2;1H	[6]
InChI Key	IJOFPZNIZAOMDC-UHFFFAOYSA-N	[5]
SMILES	Br.BrCC1=CN=CC=N1	[6]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-(Bromomethyl)pyrazine hydrobromide** is not readily available in peer-reviewed literature, a plausible and commonly employed method for the bromination of benzylic and allylic positions is through radical bromination using N-Bromosuccinimide (NBS).^{[8][9][10]} The synthesis would likely proceed in

two conceptual steps: the radical bromination of 2-methylpyrazine followed by the formation of the hydrobromide salt.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway is based on established chemical principles for the bromination of similar heterocyclic systems.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-(Bromomethyl)pyrazine hydrobromide**.

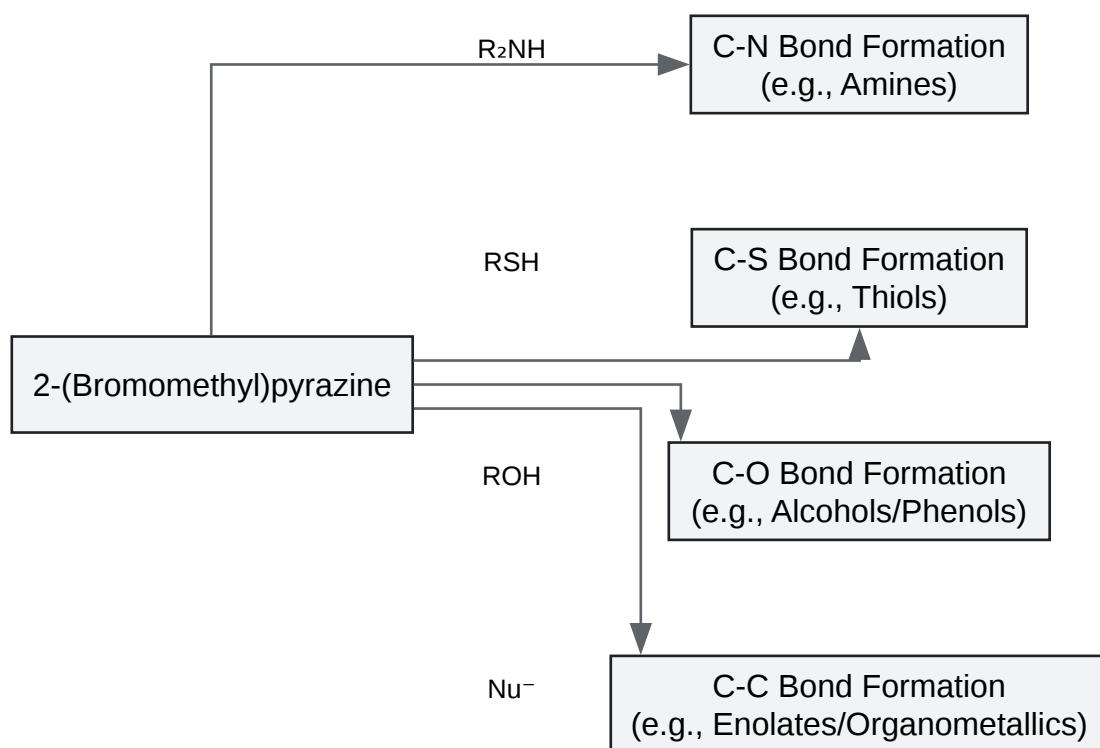
Experimental Considerations

Step 1: Radical Bromination of 2-Methylpyrazine

The first step would involve the reaction of 2-methylpyrazine with N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or under UV irradiation.^{[8][9]} An inert solvent, typically carbon tetrachloride (CCl₄) or acetonitrile (MeCN), would be used.^[11] The reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group of 2-methylpyrazine, forming a resonance-stabilized pyrazinylmethyl radical. This radical then reacts with a bromine source to yield 2-(bromomethyl)pyrazine.^{[9][12]}

Step 2: Formation of the Hydrobromide Salt

The resulting 2-(bromomethyl)pyrazine would then be treated with a solution of hydrobromic acid (HBr) to form the hydrobromide salt. This is a standard acid-base reaction where the nitrogen atom of the pyrazine ring is protonated by HBr. The salt form often improves the stability and handling of the compound.


Purification: The final product would likely be purified by recrystallization from a suitable solvent system to remove any unreacted starting materials and byproducts, such as succinimide.

Reactivity and Applications in Synthesis

The primary utility of **2-(Bromomethyl)pyrazine hydrobromide** in organic synthesis stems from the reactivity of the bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of the pyrazinylmethyl group into a wide range of molecules.

Nucleophilic Substitution Reactions

2-(Bromomethyl)pyrazine hydrobromide can react with a variety of nucleophiles, such as amines, thiols, alcohols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively. This versatility makes it a valuable building block in the construction of complex molecules with potential biological activity. For instance, the reaction with primary or secondary amines would yield substituted (pyrazinylmethyl)amines, a common motif in pharmacologically active compounds.

[Click to download full resolution via product page](#)

Caption: General reactivity of 2-(Bromomethyl)pyrazine with nucleophiles.

Role in Drug Discovery

The pyrazine moiety is a recognized pharmacophore, and its incorporation into drug candidates can modulate their physicochemical properties, metabolic stability, and target binding affinity.^[1] ^[2] The use of **2-(Bromomethyl)pyrazine hydrobromide** as a synthetic intermediate allows for the systematic exploration of the chemical space around a lead compound by introducing the pyrazinylmethyl group. This approach has been utilized in the development of various therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial activities.^{[1][2][3]}

Safety and Handling

2-(Bromomethyl)pyrazine hydrobromide is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.^[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.^[5]

Conclusion

2-(Bromomethyl)pyrazine hydrobromide is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to readily undergo nucleophilic substitution reactions makes it an important tool for the introduction of the pyrazinylmethyl group into diverse molecular frameworks. This technical guide provides essential information to aid researchers and drug development professionals in the safe and effective use of this compound in their synthetic endeavors. Further research into its applications is likely to yield novel compounds with significant therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-(Bromomethyl)pyrazine Hydrobromide [myskinrecipes.com]
- 5. 2-(Bromomethyl)pyrazine hydrobromide | 1421789-94-7 [sigmaaldrich.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. echemi.com [echemi.com]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Sciencemadness Discussion Board - Aromatic bromination with NBS - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Bromomethyl)pyrazine Hydrobromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b568680#2-bromomethyl-pyrazine-hydrobromide-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com